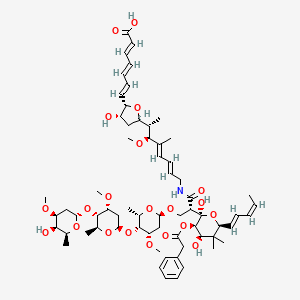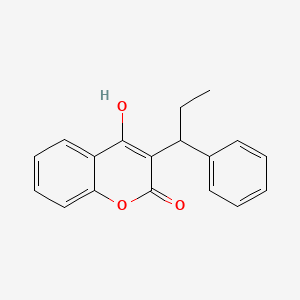
PMPMEase-IN L-23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMPMEase-IN L-23 is a novel inhibitor of prenylated methylated protein methyl esterase (PMPMEase), a key enzyme in the reversible methylation/demethylation step in the protein prenylation pathway.
Scientific Research Applications
Inhibition and Cell Degeneration Potency
PMPMEase-IN L-23, also known as S-trans-geranylated 2-thioethanesulfonyl fluorides, has been identified as a potent inhibitor of polyisoprenylated methylated protein methyl esterase (PMPMEase). This compound has been shown to induce cell degeneration in human neuroblastoma SH-SY5Y cells. It is a specific inhibitor that has a significantly higher affinity for PMPMEase compared to other inhibitors like PMSF and L-28, due to its polyisoprenyl derivatization. This increased affinity correlates with the hydrophobic nature of the PMPMEase active site (Aguilar et al., 2010).
Role in Cancer Research
PMPMEase-IN L-23's role in cancer research is highlighted by its potential in targeting the PMPMEase enzyme, which is involved in various cancer pathways. PMPMEase overexpression and hyperactivity are linked to cancer progression, making it a viable target for cancer therapy. Studies have shown that specific PMPMEase inhibitors like L-23 can induce apoptosis in cancer cells, disrupt actin filament assembly, inhibit cell migration, and alter the transcription of cancer-related genes (Amissah et al., 2014). This highlights the potential of PMPMEase-IN L-23 in lung cancer treatment and as a biomarker for the disease.
Implications in Prostate Cancer
Research indicates that PMPMEase, the target of PMPMEase-IN L-23, plays a significant role in prostate cancer. The enzyme's overexpression and heightened activity are observed in prostate cancer cells, suggesting its involvement in the disease's progression and metastasis. Inhibition of PMPMEase can lead to apoptosis and disrupted cell migration in prostate cancer cells, indicating the therapeutic potential of PMPMEase-IN L-23 in treating metastatic prostate cancer (Poku et al., 2014).
Research on Other Cancers
PMPMEase-IN L-23's efficacy extends to other forms of cancer as well. It disrupts the function of polyisoprenylated proteins, which are implicated in about 30% of cancers. The compound's ability to inhibit PMPMEase and induce cancer cell death makes it a potential therapeutic agent for various types of cancer, including colorectal and breast cancer (Amissah et al., 2013).
properties
CAS RN |
1190196-76-9 |
|---|---|
Product Name |
PMPMEase-IN L-23 |
Molecular Formula |
C12H21FO2S2 |
Molecular Weight |
280.4164 |
IUPAC Name |
2-trans-Geranylthioethanesulfonyl fluoride |
InChI |
InChI=1S/C12H21FO2S2/c1-11(2)5-4-6-12(3)7-8-16-9-10-17(13,14)15/h5,7H,4,6,8-10H2,1-3H3/b12-7+ |
InChI Key |
TZWRSKIJUFQCKJ-KPKJPENVSA-N |
SMILES |
O=S(CCSC/C=C(CC/C=C(C)\C)\C)(F)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PMPMEase-IN L-23 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one](/img/structure/B610064.png)
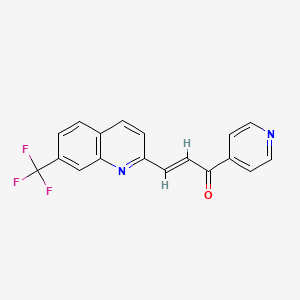
![(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B610068.png)
![ditert-butyl (2S)-2-[[(2S)-6-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate](/img/structure/B610071.png)
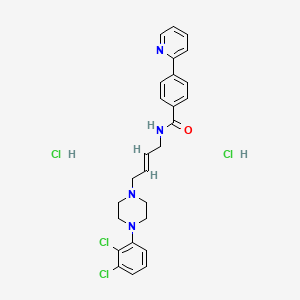

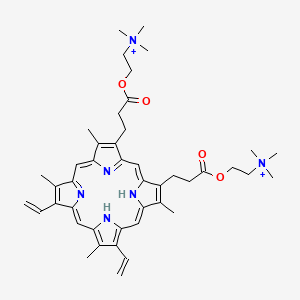
![4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl)methyl)benzoic acid](/img/structure/B610077.png)
